7-[2-(biphenyl-4-yl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one
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Overview
Description
7-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHOXY)-4-PROPYL-2H-CHROMEN-2-ONE is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a biphenyl group and a chromen-2-one moiety, which are connected through an oxoethoxy linker. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHOXY)-4-PROPYL-2H-CHROMEN-2-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Biphenyl Intermediate: The biphenyl intermediate can be synthesized through a Suzuki-Miyaura cross-coupling reaction between a halogenated biphenyl derivative and a boronic acid.
Synthesis of the Chromen-2-one Moiety: The chromen-2-one moiety can be synthesized through the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of a strong acid catalyst.
Coupling of the Biphenyl and Chromen-2-one Moieties: The final step involves the coupling of the biphenyl intermediate with the chromen-2-one moiety through an oxoethoxy linker.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
7-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHOXY)-4-PROPYL-2H-CHROMEN-2-ONE can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, nucleophiles, appropriate solvents and temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or alkanes .
Scientific Research Applications
7-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHOXY)-4-PROPYL-2H-CHROMEN-2-ONE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHOXY)-4-PROPYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptor Activity: Interacting with cellular receptors to modulate signal transduction pathways.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
7-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHOXY)-4-PROPYL-2H-CHROMEN-2-ONE is unique due to its specific structural features, such as the presence of both biphenyl and chromen-2-one moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C26H22O4 |
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Molecular Weight |
398.4 g/mol |
IUPAC Name |
7-[2-oxo-2-(4-phenylphenyl)ethoxy]-4-propylchromen-2-one |
InChI |
InChI=1S/C26H22O4/c1-2-6-21-15-26(28)30-25-16-22(13-14-23(21)25)29-17-24(27)20-11-9-19(10-12-20)18-7-4-3-5-8-18/h3-5,7-16H,2,6,17H2,1H3 |
InChI Key |
IYMASICNNQQOOT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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